2'-epi-Perindopril, (2'R)-

Vue d'ensemble

Description

2’-epi-Perindopril, (2’R)- is a stereoisomer of perindopril, a long-acting angiotensin-converting enzyme inhibitor. Perindopril is commonly used to treat high blood pressure, heart failure, and stable coronary artery disease. The compound is designed to allow oral administration, as its active metabolite, perindoprilat, is poorly absorbed from the gastrointestinal tract .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-epi-Perindopril, (2’R)- involves multiple steps, including the formation of the indole ring and the attachment of the side chains. The key steps include:

Formation of the Indole Ring: This is typically achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Attachment of Side Chains: The side chains are attached through a series of nucleophilic substitution reactions, where the nucleophile attacks an electrophilic carbon atom.

Final Coupling: The final step involves coupling the indole ring with the side chains under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of 2’-epi-Perindopril, (2’R)- follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and pH.

Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Table 1: Structural Comparison of Perindopril and 2'-epi-Perindopril

Key Reaction Steps:

-

Intramolecular Coupling :

-

Perindopril intermediates undergo intramolecular coupling of bromophenylalanine derivatives with propionyl chloride, forming hexahydroindole scaffolds. Stereochemical deviations at this stage yield epimeric byproducts .

-

Example: Reaction of (S)-2-bromo-phenylalanine with (R)-2-substituted propionyl chloride produces a mixture of stereoisomers .

-

-

Catalytic Hydrogenation :

-

Deprotection Reactions :

Table 2: Reaction Conditions and Epimer Formation

| Reaction Step | Conditions | Epimer Yield (%) | Source |

|---|---|---|---|

| Intramolecular Coupling | Base, 10°C, 30 min | 7–10% | |

| Catalytic Hydrogenation | Pd/C, 20–60 bar H₂ | 3–5% | |

| Deprotection | HCl/EtOAc, reflux | 8–12% |

Analytical Characterization of Epimerization

2'-epi-Perindopril is identified as a process-related impurity in perindopril formulations. Key analytical methods include:

-

HPLC with DAD Detection :

-

Mass Spectrometry :

Table 3: HPLC Parameters for Epimer Separation

| Column | Hypersil Gold C18 (150 x 4.6 mm, 5 µm) |

|---|---|

| Mobile Phase | Water/Acetonitrile (0.1% H₃PO₄) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD @ 220 nm |

| Retention Time | 20–25 min (Perindopril: 22.1 min) |

Mechanistic Insights into Inactivity

The (2'R) configuration disrupts critical interactions with ACE:

-

Binding Affinity : Molecular docking studies suggest that the inverted 2'-position prevents hydrogen bonding with Glu384 and His353 residues in ACE’s catalytic site .

-

Pharmacokinetics : Epimers exhibit reduced plasma half-life (<10 hours) compared to perindoprilat (active metabolite of perindopril, t₁/₂: 25–50 hours) .

Applications De Recherche Scientifique

Pharmacological Properties

2'-epi-Perindopril exhibits similar pharmacological properties to its parent compound, Perindopril. It functions primarily as an ACE inhibitor, which plays a crucial role in regulating blood pressure and fluid balance in the body. The compound's mechanism involves the inhibition of angiotensin II production, leading to vasodilation and reduced blood pressure.

Key Pharmacological Actions:

- Blood Pressure Reduction : Like Perindopril, 2'-epi-Perindopril effectively reduces systolic and diastolic blood pressure in hypertensive patients.

- Cardiovascular Protection : It has been shown to improve outcomes in patients with heart failure and coronary artery disease by enhancing cardiac output and reducing left ventricular hypertrophy.

- Neuroprotective Effects : Preliminary studies suggest that long-term treatment may improve cerebral perfusion in patients with a history of minor strokes .

Clinical Applications

The clinical applications of 2'-epi-Perindopril are primarily centered around its use as an antihypertensive agent. Research indicates its effectiveness in various patient populations, including those with diabetes and chronic kidney disease.

Table 1: Clinical Studies Involving 2'-epi-Perindopril

Case Studies

Several case studies have highlighted the efficacy of 2'-epi-Perindopril in managing hypertension and related cardiovascular conditions.

- Case Study on Hypertension Management :

- Heart Failure Patient Outcomes :

- Neuroprotective Effects :

Mécanisme D'action

2’-epi-Perindopril, (2’R)- exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ramipril: Another angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.

Enalapril: Similar to perindopril, it is used to treat high blood pressure and heart failure.

Lisinopril: Another angiotensin-converting enzyme inhibitor with similar applications.

Uniqueness

2’-epi-Perindopril, (2’R)- is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to other angiotensin-converting enzyme inhibitors. This uniqueness can lead to variations in efficacy, side effects, and metabolic pathways.

Activité Biologique

2'-epi-Perindopril, (2'R)- is a derivative of perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores the biological activity of 2'-epi-Perindopril, focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Pharmacological Mechanism

Perindopril functions primarily as a prodrug that is metabolized to its active form, perindoprilat. The mechanism of action involves the inhibition of ACE, leading to reduced levels of angiotensin II (ATII), a potent vasoconstrictor. This reduction results in decreased blood pressure and improved cardiovascular outcomes. The inhibition of ACE also leads to increased bradykinin levels, contributing to vasodilation and further enhancing the antihypertensive effect .

| Mechanism | Description |

|---|---|

| ACE Inhibition | Reduces conversion of angiotensin I to angiotensin II |

| Increased Bradykinin | Enhances vasodilation and lowers blood pressure |

| Renin-Angiotensin System | Modulates fluid balance and systemic vascular resistance |

Metabolism and Pharmacokinetics

2'-epi-Perindopril undergoes extensive metabolism after oral administration. The compound is rapidly absorbed with peak plasma concentrations typically occurring within one hour. Its bioavailability is approximately 65-75%, while the active metabolite perindoprilat exhibits a longer half-life of 30-120 hours due to slow dissociation from ACE binding sites .

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid (1 hour peak) |

| Bioavailability | 65-75% |

| Half-life (Perindoprilat) | 30-120 hours |

| Protein Binding | 10-20% |

Clinical Studies and Efficacy

Numerous clinical trials have established the efficacy of perindopril in reducing cardiovascular events. A meta-analysis indicated that perindopril significantly reduced the risk of myocardial infarction and stroke compared to other ACE inhibitors . Furthermore, studies have shown that patients treated with perindopril exhibit lower rates of hospitalization for heart failure and improved exercise tolerance .

Case Studies

- Case Study on Adverse Reactions : A patient undergoing chemotherapy experienced adverse reactions while on perindopril. Management involved switching to a calcium channel blocker, which resolved the issues and allowed the continuation of treatment .

- Elderly Patient Study : In a study involving elderly patients with chronic heart failure, those treated with perindopril showed significant improvements in functional class and exercise capacity after one year .

Propriétés

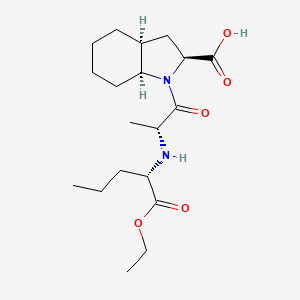

IUPAC Name |

(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14+,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-YXMSTPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145513-37-7 | |

| Record name | 2'-epi-Perindopril, (2'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145513377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-EPI-PERINDOPRIL, (2'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSH2P05QJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.